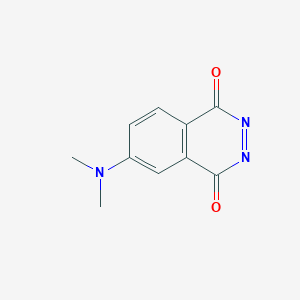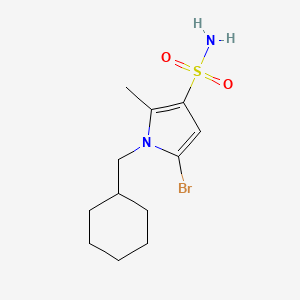
5'-O-DMT-N2-DMF-guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-DMT-N2-DMF-guanosine is a nucleoside analog that plays a significant role in the field of biomedicine. This compound is known for its unique molecular structure, which allows it to interfere with specific signaling pathways, making it a valuable tool in the fight against various diseases, including cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N2-DMF-guanosine involves several steps. The process typically begins with the protection of the guanosine molecule. The dimethoxytrityl (DMT) group is introduced at the 5’-hydroxyl position, and the dimethylformamidine (DMF) group is added to the N2 position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 5’-O-DMT-N2-DMF-guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the high purity and yield of the final product .
化学反応の分析
Types of Reactions
5’-O-DMT-N2-DMF-guanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 5’-O-DMT-N2-DMF-guanosine include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of various substituted guanosine analogs .
科学的研究の応用
5’-O-DMT-N2-DMF-guanosine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides for various research purposes.
Biology: Plays a role in the study of nucleic acid interactions and functions.
Medicine: Investigated for its potential therapeutic applications in treating cancer and other diseases.
Industry: Utilized in the production of diagnostic tools and therapeutic agents
作用機序
The mechanism of action of 5’-O-DMT-N2-DMF-guanosine involves its ability to interfere with specific signaling pathways. The compound targets molecular pathways involved in cell proliferation and survival, thereby inhibiting the growth of neoplastic cells. This targeted interference enhances the therapeutic efficacy of the compound while minimizing adverse effects.
類似化合物との比較
Similar Compounds
Uniqueness
5’-O-DMT-N2-DMF-guanosine stands out due to its unique molecular structure, which allows for targeted interference with specific signaling pathways. This makes it a valuable tool in both research and therapeutic applications, offering advantages over other similar compounds in terms of efficacy and safety.
特性
分子式 |
C34H36N6O7 |
|---|---|
分子量 |
640.7 g/mol |
IUPAC名 |
N'-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O7/c1-39(2)19-36-33-37-30-27(31(43)38-33)35-20-40(30)32-29(42)28(41)26(47-32)18-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,19-20,26-29,32,41-42H,18H2,1-4H3/b36-19+/t26-,27?,28-,29-,32-/m1/s1 |
InChIキー |
FWBIVABFLXJWQH-NXKHUQPWSA-N |
異性体SMILES |
CN(C)/C=N/C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
正規SMILES |
CN(C)C=NC1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]-](/img/structure/B12330139.png)

![3-[9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine](/img/structure/B12330165.png)
![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine](/img/structure/B12330178.png)
![tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B12330186.png)





![2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-](/img/structure/B12330218.png)
![6-Bromobenzofurano[2,3-c]dibenzofuran](/img/structure/B12330220.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine](/img/structure/B12330225.png)

